2-Fluoro-5-nitrobenzaldehyde

概述

描述

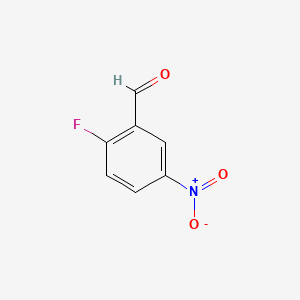

2-Fluoro-5-nitrobenzaldehyde (CAS No. 27996-87-8) is an aromatic aldehyde with the molecular formula C₇H₄FNO₃ and a molecular weight of 169.11 g/mol . It features a benzaldehyde core substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the aldehyde functional group. This compound is a pale yellow crystalline solid with a melting point of 57–59°C and requires storage in a dark, dry environment at room temperature due to its sensitivity to light and moisture .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzaldehyde can be synthesized through various methods. One common approach involves the nitration of 2-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 2-Fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation: It can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Condensation: Amines, hydrazines.

Major Products Formed:

Reduction: 2-Fluoro-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Condensation: Schiff bases, hydrazones.

科学研究应用

Synthesis Applications

2-Fluoro-5-nitrobenzaldehyde serves as a crucial intermediate in various synthetic pathways:

- Organic Synthesis : It is widely used as a precursor for synthesizing complex organic molecules. For instance, it has been utilized in the synthesis of indazoles through reactions with hydrazine hydrate .

- Nitrocorroles : This compound has been employed in the synthesis of fluoronitrocorroles, which have demonstrated antiviral activity. Specifically, derivatives synthesized from this compound were tested for their efficacy against human cytomegalovirus (hCMV) .

- Aldol Reactions : Recent studies have highlighted its role in aldol-type reactions, where it participates in forming larger molecular frameworks through condensation reactions .

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its role in developing new drugs:

- Antiviral Agents : Compounds derived from this aldehyde have shown potential as antiviral agents against hCMV, with specific derivatives exhibiting selective inhibition .

- Antibacterial Agents : Research indicates that derivatives of this compound can be modified to create new classes of antibacterial agents that target bacterial DNA gyrase, showcasing its versatility in drug development .

Agrochemical Applications

In agrochemicals, this compound is utilized for creating:

- Pesticides and Herbicides : Its chemical structure allows for modifications that enhance the efficacy of agrochemical products, making it a valuable compound in agricultural chemistry .

- Synthesis of Indazoles :

- Antiviral Activity Evaluation :

- Aldol Reaction Mechanism :

作用机制

The mechanism of action of 2-fluoro-5-nitrobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

相似化合物的比较

Structural Analogues and Reactivity

The reactivity and applications of 2-fluoro-5-nitrobenzaldehyde are influenced by its electron-withdrawing substituents (fluoro and nitro groups), which activate the aromatic ring for nucleophilic substitution. Below is a comparison with structurally related benzaldehydes:

Table 1: Comparative Reactivity in Key Reactions

Key Insights :

- Fluorine vs. Chlorine : The superior performance of this compound over its chloro analogue in N-arylation highlights fluorine's role in stabilizing transition states without acting as a leaving group .

- Nitro Group Activation : The nitro group at the para position enhances electrophilicity, facilitating SNAr reactions, as seen in the 82% yield of 5-nitro-(phenylsulfonyl)benzaldehyde .

Key Insights :

- Derivatives of this compound demonstrate marked biological potency, such as TRT-0173, which enhances apoptosis in hepatocellular carcinoma .

- Chloro- and trifluoromethyl-substituted analogues are less efficient in annulation reactions, likely due to steric or electronic effects .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Insights :

- The nitro and fluoro groups contribute to moderate solubility in polar aprotic solvents like DMF, essential for SNAr reactions.

- Stability under ambient conditions makes this compound preferable for multi-step syntheses compared to more labile analogues.

生物活性

2-Fluoro-5-nitrobenzaldehyde (CAS No. 27996-87-8) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a nitro group and a fluorine atom on the benzaldehyde ring, contributes to its biological activities and potential applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₇H₄FNO₃

- Molecular Weight : 169.11 g/mol

- Boiling Point : Approximately 57-60 °C

- Hazard Classifications :

- Eye Irritation: H319

- Skin Irritation: H315

- Respiratory Irritation: H335

The presence of both a nitro and a fluoro group in its structure enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on its effect against various bacterial strains demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of this compound, particularly concerning its interaction with serotonin receptors. A publication explored its cyclocondensation with amidines, revealing promising activity at the 5-HT(6) receptor, which is implicated in central nervous system disorders such as schizophrenia and depression . This suggests that derivatives of this compound could serve as novel therapeutic agents targeting neuropsychiatric conditions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, demonstrating dose-dependent cytotoxic effects. The underlying mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress within the cells.

Case Studies

-

Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.

- Method : Disk diffusion method.

- Results : Zones of inhibition measured up to 15 mm for E. coli and 20 mm for S. aureus at concentrations of 100 µg/disc.

-

Neuropharmacological Study :

- Objective : Investigate binding affinity at serotonin receptors.

- Method : Radiolabeled ligand binding assays.

- Results : Showed significant binding affinity to the 5-HT(6) receptor with an IC50 value of approximately 50 nM.

-

Cytotoxicity Assessment :

- Objective : Determine effects on MCF-7 breast cancer cells.

- Method : MTT assay.

- Results : IC50 value calculated at 30 µM after 48 hours of exposure.

Data Tables

| Biological Activity | Method Used | Results |

|---|---|---|

| Antibacterial | Disk diffusion | Inhibition zones: E. coli (15 mm), S. aureus (20 mm) |

| Neuropharmacological | Ligand binding assay | IC50 = 50 nM at 5-HT(6) receptor |

| Cytotoxicity | MTT assay | IC50 = 30 µM on MCF-7 cells |

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-fluoro-5-nitrobenzaldehyde, and what key factors influence reaction efficiency?

- Answer: A widely used method involves the condensation of this compound with 4-fluorophenylhydrazine in the presence of toluenesulfonic acid, followed by cyclization using potassium carbonate. Key factors include precise stoichiometric control of the hydrazine derivative, reaction temperature (ambient to mild heating), and acid catalyst concentration to minimize side reactions such as over-condensation or decomposition .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

- Answer: Store the compound in a cool, dry, and well-ventilated environment, ensuring the container is tightly sealed to prevent moisture absorption. Avoid proximity to strong oxidizing agents due to potential reactivity. Personal protective equipment (PPE), including nitrile gloves and lab coats, is essential. Safety protocols should align with its MSDS guidelines, emphasizing avoidance of inhalation and skin contact .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HMBC) is critical for confirming regiochemistry and functional group integrity. Mass spectrometry (MS) via electron ionization (EI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or melting point analysis assesses purity. For example, HMBC was used to distinguish regioisomers in indazole synthesis .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the cyclization of hydrazone intermediates derived from this compound?

- Answer: Regioselectivity is governed by electronic effects of substituents (e.g., nitro and fluorine groups) and reaction conditions. For instance, the nitro group directs cyclization to specific positions. HMBC NMR analysis is indispensable for structural confirmation, as demonstrated in resolving regioisomeric indazole products by correlating long-range couplings between protons and carbons .

Q. What methodologies optimize nucleophilic aromatic substitution (SNAr) reactions involving this compound derivatives?

- Answer: Activating groups like nitro enhance electrophilicity at ortho/para positions. Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–100°C), and solid-phase supports improve reaction efficiency. For example, SNAr reactions with immobilized phenols on solid supports reduce side reactions and simplify purification .

Q. How should researchers address discrepancies in reported reaction yields or byproduct formation when synthesizing this compound-based heterocycles?

- Answer: Employ Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent polarity). Cross-validate results using spectroscopic data (NMR, MS) and computational tools (DFT) to identify byproducts. For instance, conflicting cyclization outcomes can arise from subtle differences in electron-withdrawing group positioning, requiring rigorous structural analysis .

属性

IUPAC Name |

2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFDFQEIRGULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370494 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-87-8 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。